molecular formula C10H20F2O2Si B6611043 4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanal CAS No. 2866307-37-9

4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanal

Cat. No.: B6611043
CAS No.: 2866307-37-9
M. Wt: 238.35 g/mol
InChI Key: ZJJOHLAQXDGEGU-UHFFFAOYSA-N
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Description

4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanal, also known as 4-TBDMS-difluorobutanal, is an organosilicon compound that is widely used as a reagent in organic synthesis. It is a colorless liquid with a boiling point of 81°C and a melting point of -7°C. 4-TBDMS-difluorobutanal is a versatile reagent that is used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and industrial chemicals.

Scientific Research Applications

4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanaluorobutanal is widely used in scientific research and laboratory experiments. It can be used as a reagent to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and industrial chemicals. It is also used as a catalyst in the synthesis of heterocyclic compounds and as a reagent in the synthesis of heterocyclic compounds. In addition, 4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanaluorobutanal is used as a reagent in the synthesis of peptides and proteins.

Mechanism of Action

The mechanism of action of 4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanaluorobutanal is not well understood. However, it is believed that the reaction of 4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanaluorobutanal with other compounds involves the formation of silyl ethers and silyl esters. These silyl ethers and esters are then hydrolyzed to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanaluorobutanal are not well understood. However, it is believed that the compound is not toxic and has no adverse effects on the human body.

Advantages and Limitations for Lab Experiments

The main advantage of 4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanaluorobutanal is that it is a versatile reagent that can be used to synthesize a variety of compounds. It is also relatively inexpensive and easy to obtain. However, the compound is volatile and has a low boiling point, which can make it difficult to handle in the laboratory.

Future Directions

There are a number of potential future directions for the use of 4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanaluorobutanal. These include the development of new synthesis methods for the compound, the use of the compound as a catalyst in organic synthesis, and the use of the compound as a reagent in the synthesis of peptides and proteins. In addition, further research is needed to better understand the biochemical and physiological effects of 4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanaluorobutanal.

Synthesis Methods

4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanaluorobutanal is typically synthesized from commercially available starting materials, such as 3,3-difluorobutanal, tert-butyldimethylsilyl chloride, and triethylamine. The synthesis involves the reaction of 3,3-difluorobutanal with tert-butyldimethylsilyl chloride in the presence of triethylamine, followed by distillation to obtain the desired product.

Properties

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxy-3,3-difluorobutanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20F2O2Si/c1-9(2,3)15(4,5)14-8-10(11,12)6-7-13/h7H,6,8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJOHLAQXDGEGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(CC=O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20F2O2Si
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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